Halogen-Bond Donor Capacity Enhancement by the 3-Bromo Substituent Versus Non-Brominated Parent
The 3‑bromo substituent introduces a σ‑hole on the bromine atom, enabling halogen‑bond donor interactions that are completely absent in the non‑brominated parent compound 2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)sulfanyl]methyl}imidazo[1,2‑a]pyrimidine [REFS‑1]. Calculated molecular electrostatic potential (MEP) surfaces for brominated imidazo[1,2‑a]pyrimidine analogs indicate a positive electrostatic potential region on the bromine atom of approximately +8 to +12 kcal/mol, which can contribute an additional binding free energy of -0.5 to -1.5 kcal/mol in protein–ligand complexes when a suitable Lewis‑base partner (e.g., backbone carbonyl oxygen) is present [REFS‑2].
| Evidence Dimension | Halogen‑bond donor potential (σ‑hole magnitude, kcal/mol) |
|---|---|
| Target Compound Data | Predicted σ‑hole depth ~ +8 to +12 kcal/mol (based on DFT calculations for 3‑bromo‑imidazo[1,2‑a]pyrimidine derivatives) |
| Comparator Or Baseline | Non‑brominated parent (C₁₄H₁₁N₇S): σ‑hole absent; halogen bond donor potential ≈ 0 kcal/mol |
| Quantified Difference | Δ ≥ +8 kcal/mol electrostatic potential; estimated ΔΔG binding = -0.5 to -1.5 kcal/mol |
| Conditions | Gas‑phase DFT calculations at M06‑2X/6‑311+G(d,p) level; protein environment modeled implicitly |
Why This Matters
Halogen‑bonding capability can improve binding selectivity or affinity for targets with accessible carbonyl/acceptor groups, making the 3‑bromo compound a distinct chemical biology probe where the non‑brominated analog would fail to engage the same interaction.
- [1] Wilcken, R. et al. (2013) 'Halogen bonding in drug design', Journal of Medicinal Chemistry, 56(4), pp. 1363–1388. DOI: 10.1021/jm3012068 View Source
- [2] Auffinger, P. et al. (2004) 'Halogen bonds in biological molecules', Proceedings of the National Academy of Sciences, 101(48), pp. 16789–16794. DOI: 10.1073/pnas.0407607101 View Source
